5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
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Overview
Description
5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a molecular formula of C21H18FN3O4. This compound is notable for its unique structure, which includes a benzofuran ring, a fluorine atom, and an oxadiazole moiety.
Preparation Methods
The synthesis of 5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers are exploring its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.
Industry: This compound could be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action for 5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular function .
Comparison with Similar Compounds
Similar compounds to 5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide include:
5-fluoro-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivatives: These compounds share the fluorine and carboxamide groups but differ in their core structures.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has a similar fluorine-containing moiety but a different overall structure.
Properties
Molecular Formula |
C21H18FN3O4 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
5-fluoro-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18FN3O4/c1-3-10-27-15-7-4-13(5-8-15)18-20(25-29-24-18)23-21(26)19-12(2)16-11-14(22)6-9-17(16)28-19/h4-9,11H,3,10H2,1-2H3,(H,23,25,26) |
InChI Key |
GYPCWBGRFXXYNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C |
Origin of Product |
United States |
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